

# The Serendipitous Discovery and Targeted Development of Cromolyn for Asthma

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cromolyn*

Cat. No.: *B099618*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of **Cromolyn** sodium, a landmark non-steroidal anti-inflammatory agent for the prophylactic treatment of asthma. It details the journey from its origins in a natural product to its establishment as a mast cell stabilizer, supported by quantitative data from key clinical studies, detailed experimental protocols for in vitro assays, and visualizations of its developmental workflow and cellular signaling pathways. This document is intended to serve as a valuable resource for professionals in the fields of respiratory research and drug development, offering insights into the preclinical and clinical evaluation of mast cell-stabilizing agents.

## Introduction: A Breakthrough in Asthma Prophylaxis

The management of asthma underwent a significant paradigm shift with the introduction of **Cromolyn** sodium. Prior to its arrival, treatment options were largely limited to bronchodilators, which addressed acute symptoms but did not prevent the underlying inflammatory cascade. **Cromolyn** sodium emerged as the first prophylactic, non-steroidal anti-inflammatory drug for asthma, offering a novel therapeutic approach by preventing the release of inflammatory mediators from mast cells.<sup>[1]</sup> Its discovery was a testament to the perseverance and self-experimentation of its discoverer, Dr. Roger Altounyan, who, himself an asthma sufferer, systematically investigated derivatives of a natural product to identify a safe and effective

preventative treatment.<sup>[2]</sup> This guide delves into the scientific journey of **Cromolyn**, from its chemical synthesis to its clinical validation, providing a technical foundation for researchers in the field.

## The Discovery of Cromolyn: From Folk Medicine to Pharmaceutical Innovation

The story of **Cromolyn** begins with the Eastern Mediterranean plant *Ammi visnaga*, a traditional remedy for muscle spasms.<sup>[2]</sup> The active ingredient, khellin, possessed bronchodilatory properties but was associated with undesirable side effects. Dr. Altounyan, a pharmacologist at Fisons Pharmaceuticals, embarked on a mission to synthesize a derivative of khellin that retained the therapeutic benefits without the adverse effects.<sup>[2]</sup>

Through a process of meticulous chemical modification and self-inhalation trials to test for efficacy against allergen challenges, Altounyan and his team synthesized a series of compounds. This dedicated effort ultimately led to the identification of disodium cromoglycate, later named **Cromolyn** sodium, in 1965.<sup>[2]</sup> This new compound proved to be highly effective in preventing asthmatic responses without the side effects of khellin.<sup>[3]</sup>

## Chemical Synthesis from Khellin

The synthesis of **Cromolyn** sodium from khellin involves a multi-step process. While various synthetic routes have been developed, a common pathway involves the following key transformations:

- Condensation: 2,6-dihydroxy acetophenone is condensed with 1,3-dibromo-2-propanol or epichlorohydrin under alkaline conditions. This reaction forms 1,3-bis(3-hydroxy-2-acetylphenoxy)-2-hydroxypropane.
- Ring Synthesis: The intermediate is then reacted with diethyl oxalate to generate the diethyl ester of cromoglicic acid.
- Hydrolysis: Finally, the diethyl ester is hydrolyzed using an inorganic base in an ethanol-water solution to yield **Cromolyn** sodium.<sup>[4]</sup>

## Mechanism of Action: Mast Cell Stabilization

**Cromolyn** sodium's primary mechanism of action is the stabilization of mast cells.<sup>[3]</sup> Mast cells are key effector cells in the allergic inflammatory cascade. Upon activation by an allergen binding to IgE antibodies on their surface, they undergo degranulation, releasing a potent cocktail of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and prostaglandins.<sup>[5]</sup> These mediators are responsible for the bronchoconstriction, mucus secretion, and airway inflammation characteristic of an asthma attack.

**Cromolyn** sodium prevents this degranulation process.<sup>[3]</sup> While the precise molecular target is not fully elucidated, it is understood to inhibit the influx of calcium ions into the mast cell, a critical step for mediator release.<sup>[6]</sup> By stabilizing the mast cell membrane, **Cromolyn** effectively blocks the release of these inflammatory agents, thereby preventing both the early and late-phase asthmatic responses to allergen exposure and exercise.<sup>[3]</sup>



[Click to download full resolution via product page](#)

**Figure 1:** Signaling pathway of mast cell degranulation and its inhibition by **Cromolyn** sodium.

## Pharmacokinetics of Inhaled **Cromolyn** Sodium

The clinical efficacy of **Cromolyn** sodium is closely linked to its pharmacokinetic profile, which varies depending on the formulation and delivery device. The following tables summarize key pharmacokinetic parameters for different inhaled **Cromolyn** sodium preparations.

Table 1: Pharmacokinetic Parameters of Inhaled **Cromolyn** Sodium Formulations in Healthy Volunteers

| Formulation           | Dose  | Cmax<br>(ng/mL) | AUC<br>(h·ng/mL) | Tmax (min) | Bioavailability (%) |
|-----------------------|-------|-----------------|------------------|------------|---------------------|
| Standard Inhaler      | 20 mg | 9               | -                | 15         | ~8                  |
| Intal™ (LC® Plus)     | 20 mg | 17.8            | 40.6             | -          | ~10                 |
| PA101<br>(eFlow® 40L) | 40 mg | 88.6            | 212              | -          | ~25                 |
| PA101<br>(eFlow® 30L) | 40 mg | 156             | 338              | -          | ~25                 |
| PA101<br>(eFlow® 30L) | 80 mg | 236             | 526              | -          | ~25                 |

Data sourced from Medscape[7] and Abd-Elaziz et al., 2020.[6][8][9][10]

Table 2: Pharmacokinetic Parameters of Oral **Cromolyn** Sodium

| Formulation            | Dose   | Bioavailability (%) | Half-life (min) |
|------------------------|--------|---------------------|-----------------|
| Nalcrom® Oral Solution | 200 mg | ~1                  | 80-90           |

Data sourced from Abd-Elaziz et al., 2020[6][8][9][10] and StatPearls.[3]

## Clinical Efficacy in Asthma

Numerous clinical trials have demonstrated the efficacy of **Cromolyn** sodium in the prophylactic management of mild to moderate asthma. Its protective effect is particularly evident in preventing bronchoconstriction triggered by allergens and exercise.

Table 3: Efficacy of **Cromolyn** Sodium in Allergen-Induced Asthma

| Study Parameter                            | Cromolyn Sodium | Placebo | p-value |
|--------------------------------------------|-----------------|---------|---------|
| Mean Allergen-Induced Decrease in FEV1 (%) |                 |         |         |
| Slow Inspiration                           | 5.4 ± 4.2       | -       | < 0.05  |
| Faster Inspiration                         | 12.6 ± 11.0     | -       |         |
| Improvement in Symptom Scores (%)          | 28 - 33         | -       | < 0.05  |
| Reduction in Albuterol MDI Use (%)         | 35              | -       | < 0.05  |

Data sourced from Shapiro et al., 1998[11] and a multicenter evaluation study.[12]

Table 4: Efficacy of **Cromolyn** Sodium in Exercise-Induced Asthma (EIA)

| Study               | Dose       | Maximal % Fall in FEV1 (Cromolyn) | Maximal % Fall in FEV1 (Placebo/Saline) | p-value |
|---------------------|------------|-----------------------------------|-----------------------------------------|---------|
| Dose-Response Study | 2 mg/ml    | 17.3 ± 4.1                        | 37.3 ± 4.7                              | < 0.001 |
| 10 mg/ml            | 10.0 ± 3.3 |                                   |                                         |         |
| 20 mg/ml            | 7.6 ± 2.4  |                                   |                                         |         |
| 40 mg/ml            | 12.0 ± 2.9 |                                   |                                         |         |
| Adult Study         | 20 mg      | 13                                | 28                                      | < 0.005 |

Data sourced from a dose-response study[13] and a study in adults with EIA.[14]

## Experimental Protocols

# Rat Basophilic Leukemia (RBL-2H3) Cell Degranulation Assay

This in vitro assay is a widely used model to assess the mast cell stabilizing properties of compounds like **Cromolyn** sodium. It quantifies the release of  $\beta$ -hexosaminidase, an enzyme co-released with histamine during degranulation.[15]

## Materials:

- RBL-2H3 cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Anti-DNP IgE
- DNP-BSA (antigen)
- Tyrode's buffer
- p-Nitrophenyl-N-acetyl- $\beta$ -D-glucosaminide (pNAG) substrate solution
- Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0)
- 96-well plates
- Microplate reader

## Procedure:

- Cell Culture and Sensitization:
  - Culture RBL-2H3 cells in DMEM with 10% FBS.
  - Seed cells in a 96-well plate and allow them to adhere overnight.
  - Sensitize the cells by incubating with anti-DNP IgE for 24 hours.[1]
- Compound Treatment:

- Wash the sensitized cells with Tyrode's buffer.
- Add various concentrations of **Cromolyn** sodium (or test compound) dissolved in Tyrode's buffer to the wells. Include a vehicle control.
- Incubate for a specified period (e.g., 30 minutes).[1]
- Degranulation Induction:
  - Induce degranulation by adding DNP-BSA to the wells.
  - Include positive controls (DNP-BSA without inhibitor) and negative controls (buffer only).
  - Incubate for 1 hour at 37°C.[1]
- $\beta$ -Hexosaminidase Assay:
  - Centrifuge the plate to pellet the cells.
  - Transfer the supernatant to a new 96-well plate.
  - Add pNAG substrate solution and incubate.
  - Stop the reaction with the stop buffer.
  - Measure the absorbance at the appropriate wavelength using a microplate reader.[1]
- Data Analysis:
  - Calculate the percentage of  $\beta$ -hexosaminidase release for each condition relative to the positive control.
  - Determine the inhibitory concentration (e.g., IC50) of the test compound.



[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for the RBL-2H3 cell degranulation assay.

# Drug Development and Logical Workflow

The development of **Cromolyn** sodium followed a logical progression from initial discovery to clinical application. This workflow serves as a model for the development of novel anti-allergic and anti-inflammatory drugs.



[Click to download full resolution via product page](#)

**Figure 3:** Logical workflow for the discovery and development of **Cromolyn** sodium.

## Conclusion and Future Directions

The discovery and development of **Cromolyn** sodium represent a pivotal moment in the history of asthma research and treatment. Its unique mechanism of action as a mast cell stabilizer opened up a new therapeutic avenue focused on prophylaxis and the prevention of the inflammatory cascade. The journey from a traditional herbal remedy to a rationally developed pharmaceutical product underscores the power of systematic investigation and, in this unique case, courageous self-experimentation.

The in-depth technical information provided in this guide, including quantitative clinical data, detailed experimental protocols, and visual representations of its mechanism and development, serves as a comprehensive resource for the scientific community. While newer asthma therapies have since emerged, the principles established with **Cromolyn**'s development continue to inform the search for novel anti-inflammatory and mast cell-modulating agents. Future research may focus on developing more potent and targeted mast cell stabilizers with improved pharmacokinetic profiles, building upon the foundational knowledge established by the pioneering work on **Cromolyn** sodium.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 3. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN112375058A - Preparation method of diethyl cromoglycate and sodium cromoglycate - Google Patents [patents.google.com]
- 5. Non-Clonal Mast Cell Activation: A Growing Body of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The efficacy of slow versus faster inhalation of cromolyn sodium in protecting against allergen challenge in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multicenter evaluation of the clinical benefits of cromolyn sodium aerosol by metered-dose inhaler in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-response study of sodium cromoglycate in exercise-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Double-blind, cross-over study of cromolyn sodium inhibition of exercise-induced bronchospasm in adults. | Semantic Scholar [semanticscholar.org]
- 15. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Serendipitous Discovery and Targeted Development of Cromolyn for Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099618#discovery-and-development-of-cromolyn-for-asthma-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)